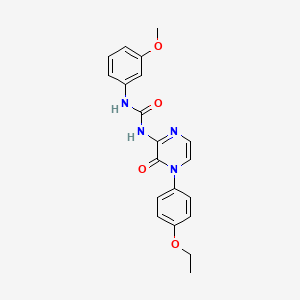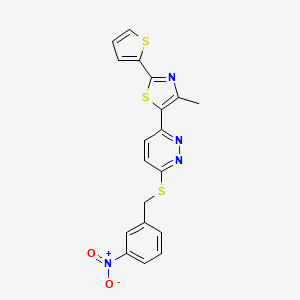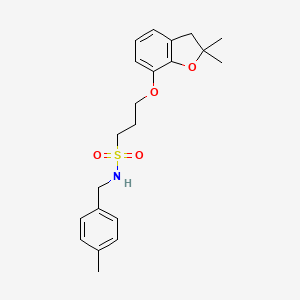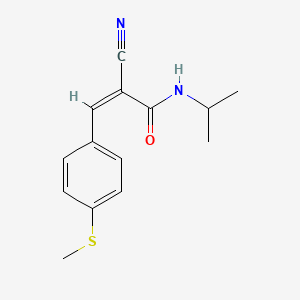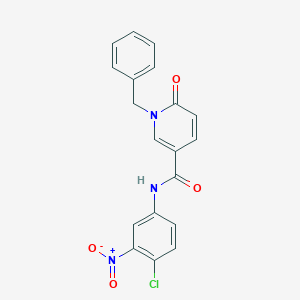
1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as BZN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZN belongs to the class of dihydropyridine derivatives, which are known for their pharmacological activities.
科学的研究の応用
1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant antioxidant, anti-inflammatory, and anticancer activities. 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is not fully understood. However, it has been suggested that 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its pharmacological activities by modulating various signaling pathways in cells. 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and cancer. 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been shown to induce apoptosis in cancer cells without affecting normal cells.
実験室実験の利点と制限
1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is also a fluorescent probe that can be used for the detection of metal ions. However, 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in biological assays. In addition, the mechanism of action of 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. One direction is to investigate the potential of 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore the use of 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide as a fluorescent probe for the detection of metal ions in biological systems. Further studies are also needed to elucidate the mechanism of action of 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and to optimize its pharmacological properties for use in clinical trials.
合成法
1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be synthesized by the reaction of 4-chloro-3-nitrobenzaldehyde with benzylamine and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to give 1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. The purity of the synthesized compound can be improved by recrystallization.
特性
IUPAC Name |
1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-16-8-7-15(10-17(16)23(26)27)21-19(25)14-6-9-18(24)22(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWGLQLJJHDDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(4-chloro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


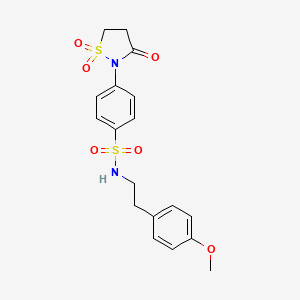
![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623263.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2623265.png)


![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)
